1-(2-Amino-5-hydroxyphenyl)propan-1-one
Overview
Description
Preparation Methods
1-(2-Amino-5-hydroxyphenyl)propan-1-one can be synthesized through several methods:
Chemical Reactions Analysis
1-(2-Amino-5-hydroxyphenyl)propan-1-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-5-hydroxyphenyl)propan-1-one is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-hydroxyphenyl)propan-1-one involves its role as a synthetic intermediate. It participates in various chemical reactions that lead to the formation of biologically active compounds. These compounds can interact with molecular targets such as enzymes and receptors, influencing biological pathways and exerting pharmacological effects .
Comparison with Similar Compounds
1-(2-Amino-5-hydroxyphenyl)propan-1-one can be compared with other similar compounds:
2-Amino-5-hydroxypropiophenone: This compound shares a similar structure but differs in its specific functional groups and reactivity.
1-(6-Amino-3-hydroxyphenyl)propan-1-one: Another structurally related compound with variations in the position of functional groups.
The uniqueness of this compound lies in its specific reactivity and utility as a synthetic intermediate in the preparation of complex organic molecules .
Properties
IUPAC Name |
1-(2-amino-5-hydroxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCZNCHGYNRIBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35364-15-9 | |
Record name | 2-amino-5-hydroxypropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(2-Amino-5-hydroxyphenyl)propan-1-one in the synthesis of SN-38?
A1: this compound serves as a crucial building block in the synthesis of SN-38. The research describes its use in an iodine-catalyzed Friedländer condensation reaction with a tricyclic lactone intermediate (compound 6 in the abstract). [] This reaction forms the final six-membered ring of the camptothecin core structure, contributing to the successful synthesis of SN-38.
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